molecular formula C6H6Cl2N2S B13584851 4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine

Cat. No.: B13584851
M. Wt: 209.10 g/mol
InChI Key: NUCSARDEGPXQIX-UHFFFAOYSA-N
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Description

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is a chemical compound known for its unique structure and properties. It contains a dichlorocyclopropyl group attached to a thiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine typically involves the reaction of 2,2-dichlorocyclopropylamine with thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dichlorocyclopropyl)phenyl acetate
  • 2-(2,2-Dichlorocyclopropyl)-1,3-dioxolane
  • 2-(2,2-Dichlorocyclopropyl)benzene

Uniqueness

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.10 g/mol

IUPAC Name

4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H6Cl2N2S/c7-6(8)1-3(6)4-2-11-5(9)10-4/h2-3H,1H2,(H2,9,10)

InChI Key

NUCSARDEGPXQIX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CSC(=N2)N

Origin of Product

United States

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